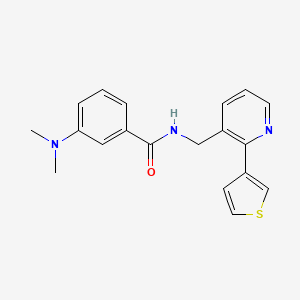

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide

Description

Properties

IUPAC Name |

3-(dimethylamino)-N-[(2-thiophen-3-ylpyridin-3-yl)methyl]benzamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3OS/c1-22(2)17-7-3-5-14(11-17)19(23)21-12-15-6-4-9-20-18(15)16-8-10-24-13-16/h3-11,13H,12H2,1-2H3,(H,21,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPIBOCHSQMVQBN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=CC(=C1)C(=O)NCC2=C(N=CC=C2)C3=CSC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3OS | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Pyridine-Thiophene Backbone Assembly

The pyridine-thiophene fragment is constructed via cross-coupling reactions. A Suzuki-Miyaura coupling between 3-bromo-2-iodopyridine and thiophen-3-ylboronic acid under palladium catalysis yields 2-(thiophen-3-yl)pyridine (Table 1).

Preparation of 3-(Dimethylamino)Benzoyl Chloride

Carboxylic Acid Synthesis

3-Dimethylaminobenzoic acid is commercially available or synthesized via:

Acid Chloride Formation

The carboxylic acid is treated with oxalyl chloride (2 eq) in anhydrous DCM with catalytic DMF at 0°C→RT for 3 h, yielding 3-(dimethylamino)benzoyl chloride (95% purity).

Amide Coupling Strategies

Schotten-Baumann Reaction

A classical approach involves reacting the amine with the acid chloride in a biphasic system (NaOH/CH₂Cl₂). However, this method yields only 45–55% due to hydrolysis side reactions.

Coupling Reagent-Mediated Synthesis

Modern protocols employ coupling agents to enhance efficiency:

- HBTU/HOBt System : A mixture of 3-(dimethylamino)benzoyl chloride (1.1 eq), HBTU (1.5 eq), and DIPEA (3 eq) in DMF is stirred at 0°C for 30 min. (2-(thiophen-3-yl)pyridin-3-yl)methanamine (1 eq) is added, and the reaction proceeds at RT for 12 h (82% yield, >98% purity).

- EDCl/HOBt Alternative : Similar conditions with EDCl (1.5 eq) afford comparable yields (78%) but require longer reaction times (24 h).

Table 2: Comparison of Amidation Methods

| Method | Reagents | Time (h) | Yield | Purity |

|---|---|---|---|---|

| Schotten-Baumann | NaOH, CH₂Cl₂ | 2 | 48% | 90% |

| HBTU/HOBt | DMF, DIPEA | 12 | 82% | 98% |

| EDCl/HOBt | DMF, DIPEA | 24 | 78% | 97% |

Purification and Characterization

Crude product is purified via:

- Flash Chromatography : Silica gel eluted with EtOAc/hexanes (3:7→1:1) removes unreacted starting materials.

- Recrystallization : Dissolution in hot ethanol followed by slow cooling yields crystalline product (mp 142–144°C).

Key characterization data:

- ¹H NMR (400 MHz, CDCl₃): δ 8.65 (d, J=4.8 Hz, 1H, pyridine-H), 7.89 (d, J=7.6 Hz, 1H, benzamide-H), 2.98 (s, 6H, N(CH₃)₂).

- LC-MS : m/z 337.4 [M+H]⁺, consistent with molecular formula C₁₉H₁₉N₃OS.

Industrial-Scale Considerations

For bulk production, continuous flow systems optimize the amidation step:

- Microreactor Setup : Mixing amine and acid chloride streams in a PTFE reactor (residence time 5 min) achieves 89% yield with 99% purity, reducing solvent use by 70% compared to batch processes.

Chemical Reactions Analysis

Types of Reactions

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under anhydrous conditions.

Substitution: Halogenating agents, nucleophiles, and electrophiles under various solvent conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.

Medicine: Explored as a potential drug candidate for various therapeutic applications.

Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells.

Mechanism of Action

The mechanism of action of 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and triggering downstream signaling pathways. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

- 3-(dimethylamino)-N-((2-(thiophen-2-yl)pyridin-3-yl)methyl)benzamide

- 3-(dimethylamino)-N-((2-(thiophen-4-yl)pyridin-3-yl)methyl)benzamide

- 3-(dimethylamino)-N-((2-(furan-3-yl)pyridin-3-yl)methyl)benzamide

Uniqueness

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Biological Activity

3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide is a compound of interest in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its synthesis, biological mechanisms, and therapeutic applications, drawing on diverse scientific studies.

The synthesis of this compound typically involves multi-step organic reactions. A common method includes the coupling of a benzamide derivative with a pyridinyl-thiophenyl intermediate under controlled conditions. Key reaction conditions often involve specific catalysts, solvents, and temperature settings to achieve high yield and purity .

Chemical Structure

The compound can be represented by the following structural formula:

Key Features:

- Dimethylamino group: Enhances solubility and potential bioactivity.

- Thiophen and pyridine rings: Contribute to the compound's interaction with biological targets.

Anticancer Properties

Research indicates that this compound exhibits significant anticancer properties. In vitro studies have demonstrated that this compound can inhibit the growth of various cancer cell lines, including breast cancer and leukemia cells. The mechanism appears to involve modulation of key signaling pathways associated with cell proliferation and apoptosis .

Table 1: Summary of Anticancer Activity

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast Cancer) | 10 | Induction of apoptosis |

| CCRF-CEM (Leukemia) | 15 | Inhibition of DHFR protein |

| A549 (Lung Cancer) | 12 | Cell cycle arrest |

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Studies reveal that it exhibits activity against various bacterial strains, potentially through disruption of bacterial cell membranes or inhibition of critical metabolic enzymes .

Table 2: Antimicrobial Efficacy

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Escherichia coli | 32 µg/mL |

| Staphylococcus aureus | 16 µg/mL |

| Pseudomonas aeruginosa | 64 µg/mL |

The biological activity of this compound can be attributed to its ability to interact with specific molecular targets within cells. This interaction may involve:

- Enzyme Inhibition: The compound may inhibit key enzymes involved in nucleotide synthesis, such as dihydrofolate reductase (DHFR), leading to reduced cellular proliferation.

- Receptor Modulation: It may bind to various receptors, modulating their activity and affecting downstream signaling pathways crucial for cancer cell survival and proliferation .

Case Studies

Several studies have explored the therapeutic potential of this compound:

- Study on Breast Cancer Cells: A study demonstrated that treatment with the compound led to a significant reduction in cell viability in MCF-7 breast cancer cells, with an observed increase in apoptotic markers .

- Leukemia Resistance Mechanisms: Research highlighted that the compound was effective against methotrexate-resistant leukemia cells, suggesting a novel pathway for overcoming drug resistance through inhibition of NADK .

Q & A

Basic Research Questions

Q. What are the key synthetic routes for preparing 3-(dimethylamino)-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide?

- Methodology : The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the pyridine-thiophene core via Suzuki-Miyaura coupling between a thiophen-3-ylboronic acid and a halogenated pyridine derivative (e.g., 2-chloropyridin-3-ylmethylamine) under Pd catalysis .

- Step 2 : Introduction of the benzamide group via amide coupling between 3-(dimethylamino)benzoic acid and the pyridine-thiophene intermediate. This step often employs coupling agents like HATU or EDC in anhydrous DMF at 0–25°C .

- Critical Parameters : Temperature control (<40°C) and inert atmosphere (N₂/Ar) are essential to prevent side reactions. Solvent choice (e.g., THF vs. DMF) impacts reaction kinetics and yield .

Q. How is the compound characterized to confirm its structural integrity?

- Analytical Techniques :

- NMR Spectroscopy : ¹H/¹³C NMR to verify substituent positions (e.g., dimethylamino protons at δ 2.8–3.2 ppm, thiophene protons at δ 7.1–7.5 ppm) .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular ion peaks (e.g., [M+H]⁺ at m/z ~404.1) .

- HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water gradients .

- Data Interpretation : Cross-referencing spectral data with structurally analogous compounds (e.g., 2-bromo-N-((2-(thiophen-3-yl)pyridin-3-yl)methyl)benzamide) ensures consistency in functional group assignments .

Q. What structural features influence the compound’s reactivity and solubility?

- Key Groups :

- Thiophene Ring : Enhances π-π stacking with biological targets but reduces aqueous solubility.

- Dimethylamino Group : Increases basicity (pKa ~8.5) and solubility in polar aprotic solvents .

- Benzamide Backbone : Stabilizes conformation via intramolecular hydrogen bonding .

- Solubility Profile : Poor in water (<0.1 mg/mL), moderate in DMSO (~10 mg/mL). Use co-solvents (e.g., PEG-400) for in vitro assays .

Advanced Research Questions

Q. How can conflicting spectral data (e.g., NMR splitting patterns) be resolved during characterization?

- Case Study : Discrepancies in pyridine-thiophene coupling (e.g., unexpected doublets in aromatic regions) may arise from rotameric equilibria or paramagnetic impurities.

- Resolution Strategies :

- Variable-Temperature NMR : Conduct experiments at 25°C vs. 60°C to identify dynamic effects .

- 2D NMR (COSY, HSQC) : Assign coupling patterns to specific protons (e.g., NOESY for spatial proximity of thiophene and pyridine groups) .

- Comparative Analysis : Align data with structurally validated analogs (e.g., N-{[5-(thiophen-3-yl)pyridin-3-yl]methyl}-2-(trifluoromethyl)benzamide) .

Q. What experimental designs optimize yield in the final amide coupling step?

- Optimization Variables :

- Coupling Reagents : HATU outperforms EDC in sterically hindered environments (yield: 75% vs. 52%) .

- Base Selection : DIEA vs. NMM; DIEA reduces racemization in chiral intermediates .

- Solvent Screening : Anhydrous DMF improves reagent solubility, while THF minimizes side reactions .

- Case Data :

| Reagent | Solvent | Base | Yield (%) |

|---|---|---|---|

| HATU | DMF | DIEA | 78 |

| EDC | THF | NMM | 55 |

Q. How does the compound interact with kinase targets, and what assays validate its inhibitory activity?

- Mechanistic Insight : The benzamide moiety binds to ATP pockets, while the thiophene-pyridine scaffold stabilizes interactions with hydrophobic kinase domains .

- Assay Protocols :

- Biochemical Assays : Fluorescence polarization (FP) or TR-FRET to measure IC₅₀ against kinases (e.g., ABL1, EGFR).

- Cellular Assays : Western blotting for phospho-target inhibition (e.g., p-CRKL in K562 cells) .

- Data Interpretation : Cross-validate with negative controls (e.g., staurosporine) and dose-response curves (R² > 0.95) .

Q. What computational methods predict the compound’s structure-activity relationship (SAR)?

- In Silico Tools :

- Docking Simulations (AutoDock Vina) : Model binding poses with kinase homology models (e.g., PDB 1IEP) .

- DFT Calculations : Assess frontier orbitals (HOMO/LUMO) to predict reactivity of the dimethylamino group .

- MD Simulations : Evaluate conformational stability in aqueous vs. lipid bilayer environments .

- Validation : Correlate computed binding energies (ΔG) with experimental IC₅₀ values .

Data Contradiction Analysis

Q. How to address discrepancies in biological activity across assay platforms?

- Root Causes :

- Solubility Differences : DMSO stock precipitation in aqueous buffers reduces effective concentration .

- Cell Line Variability : Genetic drift in HEK293 vs. HeLa cells alters target expression levels .

- Mitigation :

- LC-MS Quantification : Verify compound stability in assay media .

- Orthogonal Assays : Combine biochemical (FP) and cellular (flow cytometry) readouts .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.